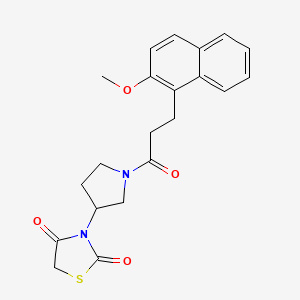

3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of naproxen, a member of the Nonsteroidal anti-inflammatory drugs (NSAIDs) . It is synthesized as a peptide derivative with the aim of creating a safer NSAID agent .

Synthesis Analysis

The synthesis of this compound involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . The resulting bio-functional hybrid molecule was fully characterized using various techniques such as 1H, 13C NMR, UV, IR, and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound was established based on spectral data . The structure was further analyzed using frontier molecular orbitals and chemical reactivity to clarify inter- and intramolecular interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using competitive molecular docking using polynomial logarithms . This helped identify the most accurate algorithm for predicting the pharmacological activity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .科学的研究の応用

Hypoglycemic Activity

The compound 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione falls within the class of thiazolidine-2,4-diones, which have been extensively studied for their medicinal properties. Research has demonstrated that thiazolidine-2,4-diones, such as those synthesized from corresponding pyridines, show promising hypoglycemic activity. These compounds are evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, highlighting their potential for further clinical studies in diabetes management (Oguchi et al., 2000).

Antimicrobial Activity

Another significant application of thiazolidine-2,4-dione derivatives includes their antimicrobial properties. Derivatives have been synthesized through various chemical reactions and assessed for their antimicrobial activity. This research is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Thadhaney et al., 2010).

Organic Electronics

Furthermore, thiazolidine-2,4-dione and its derivatives have found applications in the field of organic electronics. Novel ladder-type dithienonaphthalene-based donor–acceptor copolymers incorporating thiazolidine-2,4-dione units have been designed for organic solar cells. These materials are characterized by good solubility and electron mobility, which are essential properties for achieving high-performance solar cells (Ma et al., 2013).

Antiproliferative Activity

Lastly, thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds exhibit promising results against various cancer cell lines, underscoring the potential of thiazolidine-2,4-diones as a scaffold for developing anticancer agents. This research contributes to the ongoing search for effective cancer treatments (Mohareb et al., 2021).

作用機序

Safety and Hazards

将来の方向性

The future directions for this compound involve further studies on its anti-inflammatory and analgesic properties . The compounds showed higher anti-inflammatory potency than the reference drug and tested compounds . They also exhibited high analgesic potency . The tested compounds have shown negligible ulcerogenic effects, and may be considered safer drugs than naproxen for treating inflammatory conditions .

特性

IUPAC Name |

3-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-27-18-8-6-14-4-2-3-5-16(14)17(18)7-9-19(24)22-11-10-15(12-22)23-20(25)13-28-21(23)26/h2-6,8,15H,7,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBZTODRWUFKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2769525.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769526.png)

![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)

![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)